![molecular formula C11H13ClO2 B1446937 [4-氯-2-(环丙基甲氧基)苯基]甲醇 CAS No. 1613412-79-5](/img/structure/B1446937.png)

[4-氯-2-(环丙基甲氧基)苯基]甲醇

描述

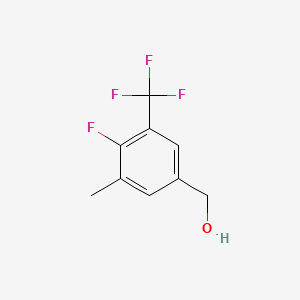

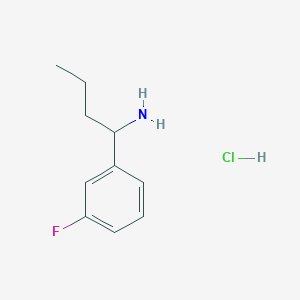

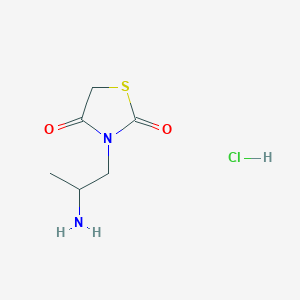

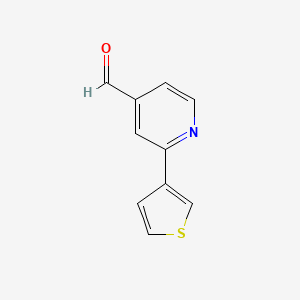

[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol, also known as CCPM, is a highly potent and selective antagonist of the metabotropic glutamate receptor subtype 1 (mGluR1). Its molecular formula is C₁₀H₁₁ClO₂ , and its molecular weight is 212.67 g/mol 1.

Molecular Structure Analysis

CCPM’s molecular structure consists of a chlorinated phenyl ring with a cyclopropylmethoxy group attached to the aromatic carbon. The cyclopropylmethoxy moiety contributes to its unique pharmacological properties.

Chemical Reactions Analysis

CCPM undergoes various chemical reactions, including hydrolysis, oxidation, and esterification. These reactions impact its stability, bioavailability, and pharmacokinetics.

Physical And Chemical Properties Analysis

- Melting Point : CCPM melts at a specific temperature (refer to relevant literature).

- Solubility : Investigate its solubility in different solvents.

- Boiling Point : Determine the boiling point under standard conditions.

- Density : Measure its density in a suitable medium.

科学研究应用

抗结核活性:合成了一系列化合物,包括 [4-(芳氧基)苯基]环丙基甲酮及其还原形式甲醇,并评估了它们的抗结核活性。值得注意的是,某些化合物对结核分枝杆菌表现出显着的活性,其中一些化合物的最低抑菌浓度低至 0.78 μg/mL。此外,一种化合物对多重耐药、广泛耐药和耐利福平的结核菌株表现出有效的活性 (Bisht et al., 2010).

抗分枝杆菌剂的高产合成:另一项研究报道了苯基环丙基甲酮的高产和一锅合成,这些甲酮进一步还原为相应的醇或亚甲基。这些化合物对结核分枝杆菌 H37Rv 表现出显着的体外抗结核活性,最低抑菌浓度范围为 25 至 3.125 μg/mL。活性最强的化合物也对多重耐药 (MDR) 菌株表现出活性 (Dwivedi et al., 2005).

光生和反应性研究:研究了 4-氯苯酚和 4-氯苯甲醚等相关化合物在不同溶剂中的光化学。这些研究对于了解 4-氯-2-(环丙基甲氧基)苯基化合物在不同条件下的行为至关重要,这对于它们在药物化学中的应用很重要 (Protti et al., 2004).

结构研究:已经研究了类似化合物(例如 (4-氯-2-羟基苯基)-苯基-甲酮)的结构特征。这些研究提供了对分子结构和性质的见解,这对于了解这些化合物的活性和潜在应用至关重要 (Zabiulla et al., 2016).

安全和危害

- Toxicity : Assess CCPM’s toxicity profile through animal studies and in vitro assays.

- Handling Precautions : Provide guidelines for safe handling, storage, and disposal.

- Environmental Impact : Evaluate its environmental persistence and potential ecological effects.

未来方向

- Clinical Applications : Investigate CCPM’s therapeutic potential (e.g., neurological disorders, pain management).

- Structure-Activity Relationship (SAR) : Explore modifications to enhance its selectivity and efficacy.

- Pharmacokinetics : Study its absorption, distribution, metabolism, and excretion.

- Drug Delivery : Develop novel formulations for improved bioavailability.

Please note that the above analysis is based on existing literature, and further research may yield additional insights. For a more detailed examination, refer to relevant scientific papers 2. 🌟

属性

IUPAC Name |

[4-chloro-2-(cyclopropylmethoxy)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c12-10-4-3-9(6-13)11(5-10)14-7-8-1-2-8/h3-5,8,13H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTWTYHHHLJGVEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=CC(=C2)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[4-Chloro-2-(cyclopropylmethoxy)phenyl]methanol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium (4aR,6aR,7R,10aS,10bR)-6a,10b-dimethyl-8-methylene-7-((E)-2-(2-oxo-2,5-dihydrofuran-3-yl)vinyl)decahydro-1H-naphtho[2,1-d][1,3,2]dioxaphosphinin-3-olate 3-oxide](/img/structure/B1446874.png)